molecular formula C8H9IN2O2 B13348085 Methyl 4-hydrazinyl-2-iodobenzoate

Methyl 4-hydrazinyl-2-iodobenzoate

Cat. No.: B13348085
M. Wt: 292.07 g/mol
InChI Key: BJYXQACKLSAYJS-UHFFFAOYSA-N
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Description

Methyl 4-hydrazinyl-2-iodobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a hydrazinyl group at the 4-position and an iodine atom at the 2-position of the benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 4-hydrazinyl-2-iodobenzoate typically begins with Methyl 4-iodobenzoate.

    Hydrazinylation: The introduction of the hydrazinyl group can be achieved by reacting Methyl 4-iodobenzoate with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol.

    Reaction Conditions: The reaction mixture is heated under reflux for several hours, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-hydrazinyl-2-iodobenzoate can undergo oxidation reactions to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The iodine atom at the 2-position can participate in substitution reactions, such as nucleophilic aromatic substitution, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products:

    Oxidation Products: Azo or azoxy derivatives.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Methyl 4-hydrazinyl-2-iodobenzoate is used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.

Biology and Medicine:

    Antimicrobial Agents:

    Drug Development: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial and fungal infections.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Agriculture: It may be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of Methyl 4-hydrazinyl-2-iodobenzoate involves its ability to form reactive intermediates that can interact with biological molecules. The hydrazinyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting their normal functions.

Comparison with Similar Compounds

    Methyl 4-iodobenzoate: Lacks the hydrazinyl group and thus has different reactivity and applications.

    Methyl 2-iodobenzoate: Similar structure but with the iodine atom at the 2-position, leading to different chemical properties.

    Methyl 4-hydrazinylbenzoate:

Uniqueness: Methyl 4-hydrazinyl-2-iodobenzoate is unique due to the presence of both the hydrazinyl group and the iodine atom, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological molecules, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H9IN2O2

Molecular Weight

292.07 g/mol

IUPAC Name

methyl 4-hydrazinyl-2-iodobenzoate

InChI

InChI=1S/C8H9IN2O2/c1-13-8(12)6-3-2-5(11-10)4-7(6)9/h2-4,11H,10H2,1H3

InChI Key

BJYXQACKLSAYJS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)NN)I

Origin of Product

United States

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